molecular formula C20H24F3NO4S B11512245 Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate

Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate

Cat. No.: B11512245
M. Wt: 431.5 g/mol
InChI Key: KRNSZNGJVDXPDI-UHFFFAOYSA-N
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Description

Methyl 2-[(6,6-dimethylbicyclo[311]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate is a complex organic compound with a unique structure that includes a bicyclic ring system, trifluoromethyl group, and a phenylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate typically involves multiple steps. One common method includes the reaction of 2-bromo-2,3,3-trimethylcyclopent-3-enone with methanol under basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group and phenylsulfonylamino group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(6,6-dimethylbicyclo[311]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate is unique due to the presence of the trifluoromethyl group and phenylsulfonylamino group, which impart distinct chemical and biological properties

Properties

Molecular Formula

C20H24F3NO4S

Molecular Weight

431.5 g/mol

IUPAC Name

methyl 2-(benzenesulfonamido)-2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C20H24F3NO4S/c1-18(2)14-10-9-13(16(18)11-14)12-19(17(25)28-3,20(21,22)23)24-29(26,27)15-7-5-4-6-8-15/h4-9,14,16,24H,10-12H2,1-3H3

InChI Key

KRNSZNGJVDXPDI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)CC(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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